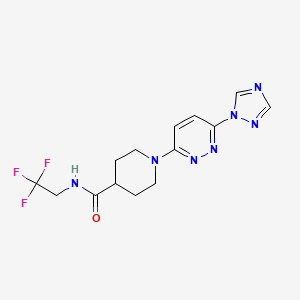

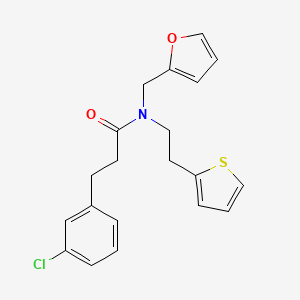

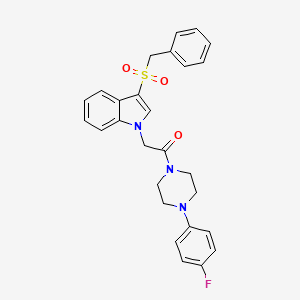

![molecular formula C15H20N2O2 B2897609 Benzyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate CAS No. 1824004-74-1](/img/structure/B2897609.png)

Benzyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Benzyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate” is a compound with a unique structure that unlocks opportunities for drug discovery, catalyst synthesis, and material science exploration. It is also known as “BENZYL 8-AMINO-5-AZASPIRO [2.5]OCTANE-5-CARBOXYLATE HCL” with a CAS Number of 1823500-42-0 .

Molecular Structure Analysis

The compound has a molecular weight of 296.8 . Its IUPAC name is benzyl 8-amino-5-azaspiro [2.5]octane-5-carboxylate hydrochloride . The InChI code is 1S/C15H20N2O2.ClH/c16-13-6-9-17 (11-15 (13)7-8-15)14 (18)19-10-12-4-2-1-3-5-12;/h1-5,13H,6-11,16H2;1H .Physical And Chemical Properties Analysis

The compound is a pale-yellow to yellow-brown solid . and should be stored at temperatures between 2-8°C .Applications De Recherche Scientifique

Electrophilic Amination and Synthesis Applications

Electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane derivatives, including benzyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate, has been extensively studied for its potential in creating novel organic compounds. This process facilitates the introduction of a hydroxycyclohexylamino group at acidic positions, leading to various stabilisation reactions. The most significant outcome of this reaction is the intramolecular nucleophilic attack on a nitrile group, producing disubstituted 1,4-diazaspiro[4.5]decanones. These compounds have been pivotal in further ring transformations and the introduction of additional amino groups, yielding geminal diamino acid derivatives with potential applications in medicinal chemistry and drug development S. Andreae, E. Schmitz, J. Wulf, B. Schulz, European Journal of Organic Chemistry, 1992.

Peptide Synthesis

This compound derivatives have also found applications in peptide synthesis as dipeptide synthons. For instance, methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a derivative of the compound, has been successfully used in the synthesis of peptides, including nonapeptides analogous to antibiotic sequences. This demonstrates the compound's utility as a building block in complex peptide synthesis, highlighting its versatility and potential in the development of novel therapeutic agents Giovanni Suter, S. Stoykova, A. Linden, H. Heimgartner, Helvetica Chimica Acta, 2000.

Material Science Applications

In the field of materials science, derivatives of this compound have been studied for their corrosion inhibition properties. These compounds offer green and environmentally friendly solutions for metal protection in acidic environments. Their effectiveness as corrosion inhibitors highlights their potential in industrial applications, particularly in the protection of metals from acidic corrosion, demonstrating the compound's diverse applicability beyond medicinal chemistry M. Chafiq, A. Chaouiki, H. Lgaz, R. Salghi, K. Bhaskar, R. Marzouki, K. Bhat, I. Ali, Mohammad I. Khan, I. Chung, Materials Chemistry and Physics, 2020.

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Therefore, precautionary measures such as wearing protective gloves/eye protection/face protection (P280) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) should be taken .

Propriétés

IUPAC Name |

benzyl 2-amino-5-azaspiro[2.5]octane-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c16-13-9-15(13)7-4-8-17(11-15)14(18)19-10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYUKNROGDMLGAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC2N)CN(C1)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

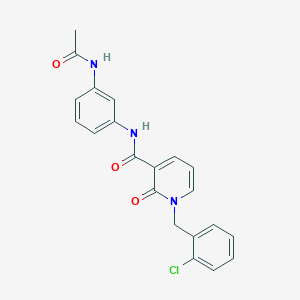

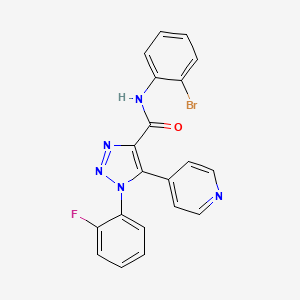

![1-(4,4-Dioxo-2,3,6,7,9,9a-hexahydro-[1,4]oxazino[4,3-b][1,2,4]thiadiazin-1-yl)prop-2-en-1-one](/img/structure/B2897535.png)

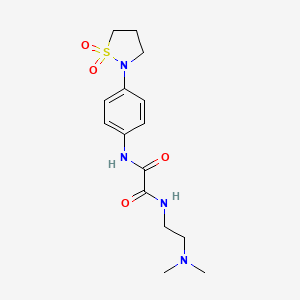

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-nitrobenzamide](/img/structure/B2897537.png)

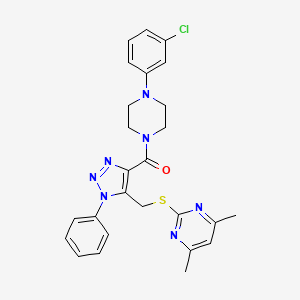

![Oxiran-2-yl-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B2897539.png)

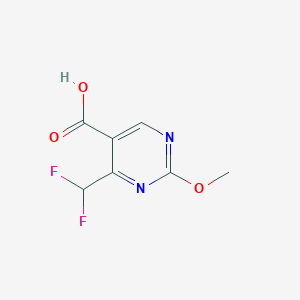

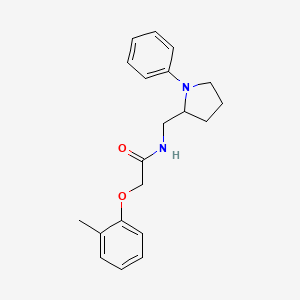

![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2897543.png)

![3-Chloro-4-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine](/img/structure/B2897549.png)